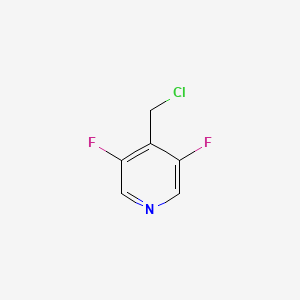
4-(Chloromethyl)-3,5-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Chloromethyl)-3,5-difluoropyridine” is likely a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “4-(Chloromethyl)-3,5-difluoropyridine” are not available, chloromethyl compounds can generally be synthesized through chloromethylation, a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride .Chemical Reactions Analysis
The chemical reactions of “4-(Chloromethyl)-3,5-difluoropyridine” would depend on its exact structure and the conditions under which it is reacted. Chloromethyl groups can be highly reactive, participating in various nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Chloromethyl)-3,5-difluoropyridine” would depend on its exact structure. Factors such as molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
1227606-39-4 |
|---|---|
Molekularformel |
C6H4ClF2N |
Molekulargewicht |
163.55 g/mol |
IUPAC-Name |
4-(chloromethyl)-3,5-difluoropyridine |
InChI |
InChI=1S/C6H4ClF2N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 |
InChI-Schlüssel |
IYUXBQHKZKMIGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)F)CCl)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

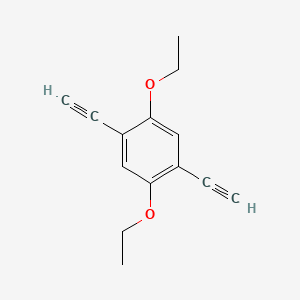


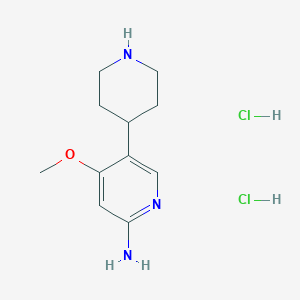
![1,3-Dihydrofuro[3,4-c]furan-4,6-dione](/img/structure/B8269722.png)
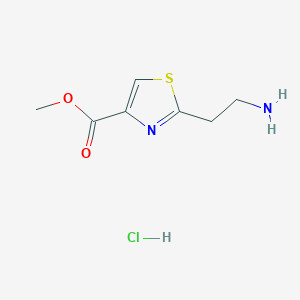
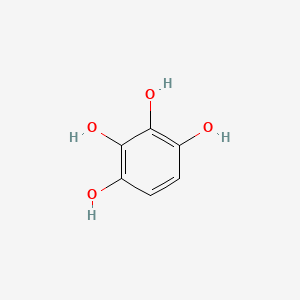

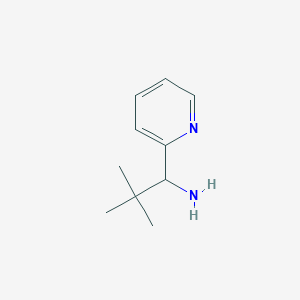

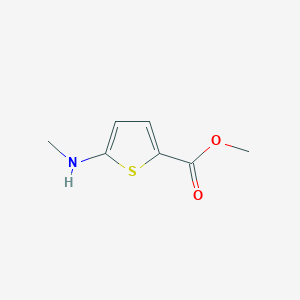

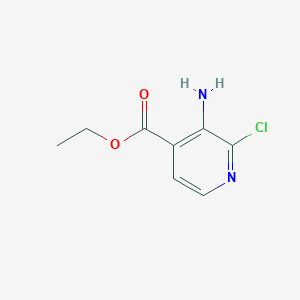
![Benzoic acid, 5-bromo-2-[(2-nitroethenyl)amino]-](/img/structure/B8269786.png)